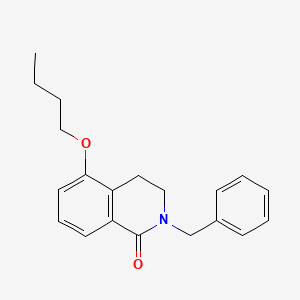

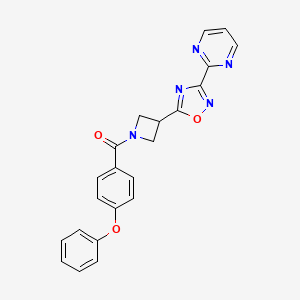

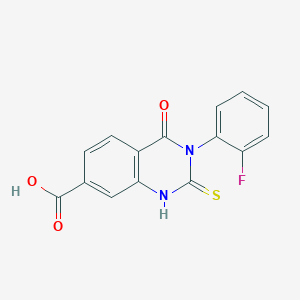

![molecular formula C21H15N5O2S B2713719 N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-45-7](/img/structure/B2713719.png)

N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for this compound is not mentioned in the available resources.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of this compound is not mentioned in the available resources.Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The specific chemical reactions involving this compound are not mentioned in the available resources.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not mentioned in the available resources.Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention due to their potential as anti-tubercular agents. Researchers have synthesized novel compounds based on this scaffold and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized molecules were compared with standard reference drugs. Notably, the benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis . These findings highlight the compound’s potential in combating tuberculosis, a global health concern.

Antibacterial Studies

The compound’s bioactivity extends beyond tuberculosis. Studies have revealed remarkable antibacterial properties against various pathogens. These findings suggest that it could be used in diverse pharmaceutical applications without significant risk of toxicity . Further investigations into its mechanism of action and specific bacterial targets are warranted.

Anti-Inflammatory Activity

Certain substituted benzothiazoles, including related derivatives, have been explored for their anti-inflammatory properties. Biochemical assays assessing cyclooxygenase (COX) activity and hind paw edema models have provided insights into their potential anti-inflammatory effects . Investigating this compound’s anti-inflammatory activity could contribute to drug development in this therapeutic area.

Structural Studies

Structural characterization of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides has been conducted. These hydrazonylsulfones, including our compound of interest, have been studied as optical materials and for their biological potential. The structural insights gained from these studies inform our understanding of the compound’s properties and potential applications .

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary depending on their biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific mechanism of action of this compound is not mentioned in the available resources.

Orientations Futures

Thiazole derivatives have shown diverse biological activities and have been the subject of many research studies . Future research could focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects . The specific future directions for this compound are not mentioned in the available resources.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2S/c1-25-11-14(19(27)23-21-22-16-9-5-6-10-17(16)29-21)18-15(12-25)20(28)26(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGMJAJYAROUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

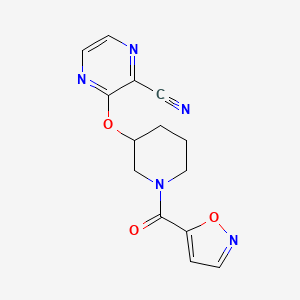

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)

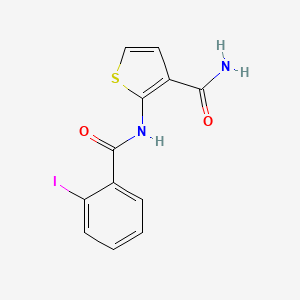

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2713655.png)

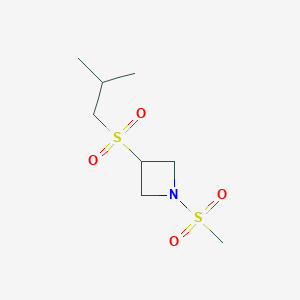

![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2713656.png)

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2713658.png)

![Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2713659.png)